molecular formula C10H16N2 B1386090 [(6-Methylpyridin-3-yl)methyl](propan-2-yl)amine CAS No. 1152851-27-8

[(6-Methylpyridin-3-yl)methyl](propan-2-yl)amine

Cat. No.: B1386090
CAS No.: 1152851-27-8
M. Wt: 164.25 g/mol
InChI Key: KUJVPTTXJVZVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methylpyridin-3-yl)methylamine is an organic compound that belongs to the class of amines It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a propan-2-ylamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylpyridin-3-yl)methylamine typically involves the reaction of 6-methylpyridin-3-ylmethanol with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of (6-Methylpyridin-3-yl)methylamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(6-Methylpyridin-3-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Methylpyridin-3-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (6-Methylpyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methylpyridin-3-yl)methylamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

N-[(6-methylpyridin-3-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)11-6-10-5-4-9(3)12-7-10/h4-5,7-8,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJVPTTXJVZVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(6-Methylpyridin-3-yl)methyl](propan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
[(6-Methylpyridin-3-yl)methyl](propan-2-yl)amine
Reactant of Route 3
Reactant of Route 3
[(6-Methylpyridin-3-yl)methyl](propan-2-yl)amine
Reactant of Route 4
Reactant of Route 4
[(6-Methylpyridin-3-yl)methyl](propan-2-yl)amine
Reactant of Route 5
Reactant of Route 5
[(6-Methylpyridin-3-yl)methyl](propan-2-yl)amine
Reactant of Route 6
Reactant of Route 6
[(6-Methylpyridin-3-yl)methyl](propan-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.